6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method is the condensation reaction between 3-chlorobenzoyl hydrazine and cyclohex-3-ene-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-({2-[(4-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
- 6-({2-[(3-Bromophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
- 6-({2-[(3-Methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Uniqueness
The uniqueness of 6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its specific structural features, such as the presence of the 3-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C15H15ClN2O4 |
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Molecular Weight |
322.74 g/mol |
IUPAC Name |
6-[[(3-chlorobenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H15ClN2O4/c16-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)15(21)22/h1-5,8,11-12H,6-7H2,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
PTBDTUCFUPUOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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